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This guide provides a comprehensive comparison of the kinetic properties of the three human
aldolase isozymes—Aldolase A (muscle), Aldolase B (liver), and Aldolase C (brain)—with their
key substrates, Fructose-1,6-bisphosphate (FBP) and Fructose-1-phosphate (F1P).
Understanding the distinct catalytic efficiencies of these isozymes is crucial for research in
metabolic diseases, cancer biology, and drug development.

Data Presentation: Kinetic Parameters of Aldolase
Isozymes

The catalytic efficiencies of aldolase isozymes A, B, and C for the cleavage of Fructose-1,6-
bisphosphate (FBP) and Fructose-1-phosphate (F1P) are summarized below. These kinetic
parameters highlight the substrate specificity and physiological roles of each isozyme.
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kcat/Km (M-1s-

Isozyme Substrate Km (uM) kcat (s-1) 1)
Fructose-1,6-

Aldolase A ] 10 121 1.21 x 106
bisphosphate

Fructose-1-

phosphate
Fructose-1,6-

Aldolase B ) 0.8 0.67 8.38 x 105
bisphosphate

Fructose-1-
2,400 4.5 1.88 x 103

phosphate
Fructose-1,6-

Aldolase C ) 10.7+0.5 52+0.2 4.86 x 105[1]
bisphosphate

Fructose-1-
16,000 + 2000 28+0.3 1.75 x 102[1]

phosphate

Note: Values for Aldolase A with Fructose-1-phosphate are not readily available in the literature,
reflecting its strong preference for Fructose-1,6-bisphosphate. The kcat for Fructose-1,6-
bisphosphate of aldolase C is intermediate to those of aldolases A and B, at 12.1 sec—-1 and
0.67 sec—1, respectively[1]. The Km of aldolase C for FBP is closer to that of aldolase A than
B[1].

Experimental Protocols

The determination of aldolase kinetic parameters is typically performed using a coupled-
enzyme assay. This method measures the rate of NADH oxidation, which is proportional to the
rate of fructose phosphate cleavage by aldolase.

Principle:

Aldolase cleaves Fructose-1,6-bisphosphate or Fructose-1-phosphate into triose phosphates
(dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) or
glyceraldehyde). In the presence of triosephosphate isomerase (TPI), DHAP is converted to
G3P. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) then oxidizes G3P, reducing
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NAD+ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm.
For assays involving Fructose-1-phosphate, the glyceraldehyde produced is phosphorylated by
triose kinase to G3P.

Materials:

Purified recombinant human aldolase isozymes (A, B, and C)
e Fructose-1,6-bisphosphate (FBP)

e Fructose-1-phosphate (F1P)

o Triosephosphate isomerase (TPI)

e Glycerol-3-phosphate dehydrogenase (GDH)

¢ a-glycerophosphate dehydrogenase[2]

e NAD+ or NADHI[2][3]

o Assay Buffer (e.g., 100 mM KPi, pH 7.2)[2]

« EDTA[2]

e Bovine Serum Albumin (BSA)[2]

o Microplate reader or spectrophotometer capable of reading at 340 nm[2]
Procedure:

e Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NAD+,
TPI, and GDH. For tissue or cell samples, homogenize in ice-cold aldolase assay buffer[4].
Centrifuge to remove insoluble material[4].

o Substrate and Enzyme Addition: Add varying concentrations of the substrate (FBP or F1P) to
the wells of a microplate. Initiate the reaction by adding a known concentration of the
aldolase isozyme.
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o Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C.
Measure the absorbance at 340 nm in kinetic mode, with readings taken every 2-3 minutes
for 10-60 minutes[4].

o Data Analysis: Calculate the initial reaction velocities (VO) from the linear portion of the
kinetic curve. Plot the initial velocities against the substrate concentrations and fit the data to
the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can
be calculated from Vmax and the enzyme concentration.

Mandatory Visualization
Experimental Workflow for Aldolase Kinetics

Click to download full resolution via product page

Caption: Workflow for determining aldolase kinetic parameters.

Aldolase in Cellular Signaling

Aldolase isozymes are not only metabolic enzymes but also participate in various signaling
pathways, influencing cell proliferation, invasion, and drug resistance, particularly in cancer.

Whnt Signaling Pathway:
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All three aldolase isozymes (A, B, and C) have been shown to positively regulate the canonical
Wnt signaling pathway. They achieve this by disrupting the interaction between GSK-3[ and
Axin, which is a key component of the [3-catenin destruction complex. This leads to the

stabilization and nuclear translocation of (3-catenin, activating Wnt target gene expression.[5]
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Caption: Aldolase regulation of the canonical Wnt signaling pathway.

EGFR Signaling Pathway:

Aldolase A (ALDOA) has been implicated in regulating the Epidermal Growth Factor Receptor
(EGFR) signaling pathway in gastric cancer. Overexpression of ALDOA can lead to increased
cell proliferation and cisplatin resistance through the activation of EGFR and its downstream
effectors, ERK1/2 and AKT.[6]
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Caption: Aldolase A involvement in the EGFR signaling pathway.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1215638?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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